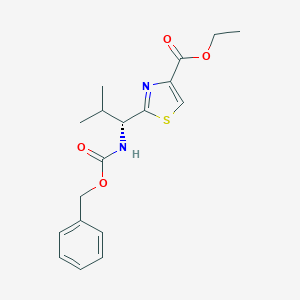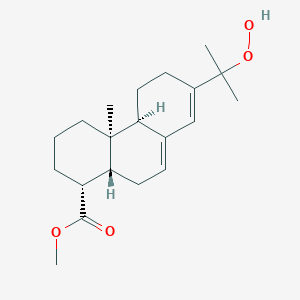
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide, also known as DMPEA, is a naturally occurring ergoline derivative that has gained attention for its potential pharmacological properties. DMPEA is a structural analogue of the well-known psychedelic compound, Lysergic acid diethylamide (LSD), and has been found to possess similar effects on the central nervous system.
Mécanisme D'action
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This receptor is responsible for mediating the effects of serotonin, a neurotransmitter that is involved in mood regulation, cognition, and perception. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to act as a partial agonist at the 5-HT2A receptor, meaning that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD.
Biochemical and Physiological Effects:
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders such as Alzheimer's disease. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to increase levels of the neurotransmitter dopamine, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide also has some limitations. It has a short half-life in the body, meaning that its effects are relatively short-lived. Additionally, N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been found to have antidepressant and anxiolytic effects in animal models, and further research could explore its potential as a novel therapeutic agent. Another potential area of research is the role of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide in neurodegenerative disorders. Studies have shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can increase levels of BDNF, which could potentially slow the progression of diseases such as Alzheimer's. Finally, further research could explore the potential of N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide as a cognitive enhancer, as it has been found to improve memory and cognitive function in animal models.
Méthodes De Synthèse
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide can be synthesized through several methods, including the reaction of ergotamine with isobutyric anhydride in the presence of a Lewis acid catalyst. Another method involves the condensation of 2,6-dimethyl-4-hydroxybenzaldehyde with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide may have antidepressant, anxiolytic, and analgesic effects. N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide has also been found to enhance cognitive function and improve memory.
Propriétés
Numéro CAS |
120478-64-0 |
|---|---|
Nom du produit |
N-(2,6-Dimethylergoline-8-yl)-2,2-dimethylpropanamide |
Formule moléculaire |
C21H29N3O |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
N-[(6aR,9S,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)/t13-,16+,18+/m0/s1 |
Clé InChI |
ZNMWUMGOSWLWOH-FDQGKXFDSA-N |
SMILES isomérique |
CC1=C2C[C@@H]3[C@H](C[C@@H](CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
SMILES canonique |
CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1 |
Synonymes |
N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide SDZ 208-911 SDZ-208-911 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)










